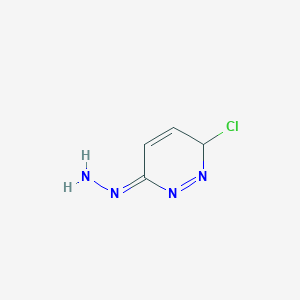
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a hydrazine moiety
Vorbereitungsmethoden
The synthesis of (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine typically involves the reaction of 3-chloropyridazine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine can be compared with other similar compounds, such as:
3-chloropyridazine: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds with similar hydrazine moieties that exhibit comparable chemical reactivity.
Other pyridazine derivatives: Compounds with different substituents on the pyridazine ring, which may have different chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C4H5ClN4 |
|---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-3H,6H2/b7-4+ |
InChI-Schlüssel |
NJJIZCSEAIRACP-QPJJXVBHSA-N |
Isomerische SMILES |
C1=C/C(=N\N)/N=NC1Cl |
Kanonische SMILES |
C1=CC(=NN)N=NC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















